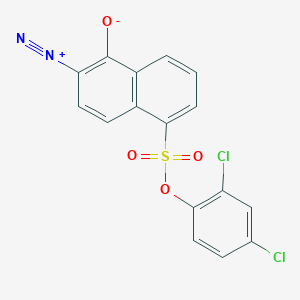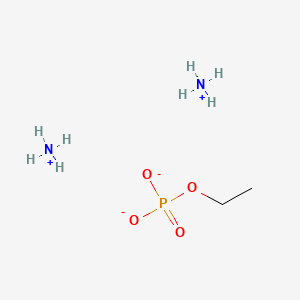
Ammonium ethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium ethyl phosphate is an inorganic compound that belongs to the class of ammonium phosphates. It is a salt formed by the reaction of ammonium and ethyl phosphate. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium ethyl phosphate can be synthesized through the reaction of ethyl phosphate with ammonium hydroxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{C}_2\text{H}_5\text{PO}_4 + \text{NH}_4\text{OH} \rightarrow \text{C}_2\text{H}_5\text{PO}_4(\text{NH}_4) ]
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where ethyl phosphate and ammonium hydroxide are mixed under specific temperature and pressure conditions. The reaction mixture is then purified to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ammonium ethyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ethyl phosphate and ammonia.
Reduction: Under certain conditions, it can be reduced to form ethyl phosphite.
Substitution: It can undergo substitution reactions where the ammonium group is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like sodium chloride or potassium chloride are often used in substitution reactions.
Major Products Formed
Oxidation: Ethyl phosphate and ammonia.
Reduction: Ethyl phosphite.
Substitution: Various substituted phosphates depending on the reagent used.
Scientific Research Applications
Ammonium ethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in the preparation of buffer solutions and as a nutrient source in microbial culture media.
Industry: It is used in the production of fertilizers and as a flame retardant.
Mechanism of Action
The mechanism of action of ammonium ethyl phosphate involves its interaction with various molecular targets. In biological systems, it can act as a source of phosphate ions, which are essential for various biochemical processes. It can also interact with enzymes and proteins, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
Ammonium phosphate: A related compound with similar properties but different applications.
Ethyl phosphate: Shares the ethyl phosphate group but lacks the ammonium component.
Ammonium dihydrogen phosphate: Another ammonium phosphate with different chemical properties.
Uniqueness
Ammonium ethyl phosphate is unique due to its combination of ammonium and ethyl phosphate groups, which gives it distinct chemical properties and makes it suitable for specific applications in various fields.
Properties
CAS No. |
68647-23-4 |
|---|---|
Molecular Formula |
C2H13N2O4P |
Molecular Weight |
160.11 g/mol |
IUPAC Name |
diazanium;ethyl phosphate |
InChI |
InChI=1S/C2H7O4P.2H3N/c1-2-6-7(3,4)5;;/h2H2,1H3,(H2,3,4,5);2*1H3 |
InChI Key |
XRVFPYDPBSDLAD-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)([O-])[O-].[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



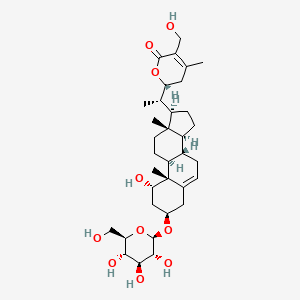
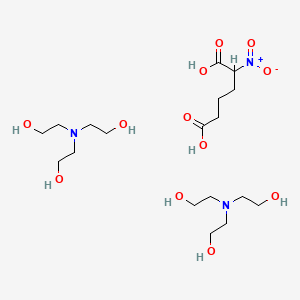

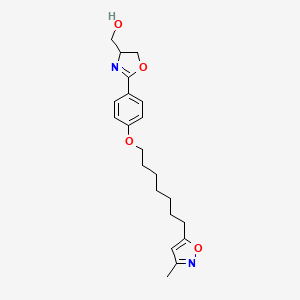
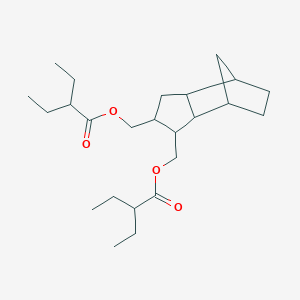

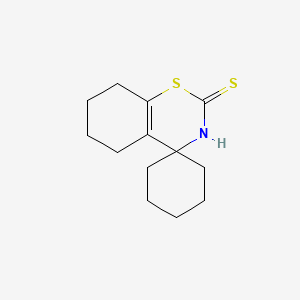



![[(1,5-Dimethyl-1-vinyl-4-hexenyl)oxy]dimethoxymethylsilane](/img/structure/B12685404.png)

